3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSCONHWDMPLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reaction: The phenyl ring is then substituted with bromine and fluorine atoms using electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The bromo and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The bromo and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole-5-amine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole-5-amine Derivatives
Biological Activity
3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features, including the presence of bromine and fluorine substituents, enhance its reactivity and interaction with biological targets. The following sections detail the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and the introduction of bromine and fluorine substituents. Common reagents used in these reactions include sodium hydroxide for substitution reactions and lithium aluminum hydride for reduction processes. The synthetic pathway can be summarized as follows:
- Formation of Pyrazole Ring : The initial reaction involves phenylhydrazine with appropriate carbonyl compounds.
- Substitution Reactions : Bromination and fluorination are performed using bromine and fluorinating agents.
- Purification : The final product is purified through recrystallization or chromatography.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including E. coli and Staphylococcus aureus.
- Anticancer Properties : Preliminary investigations indicate that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) with IC50 values in the low micromolar range .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50 Values (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | Not specified | |
| Anticancer | MCF-7, PC-3 | 2.13 - 4.46 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and disrupting disease pathways.
- Cell Cycle Arrest : Evidence suggests that it may induce apoptosis in cancer cells by affecting cell cycle regulation.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives closely related to this compound:
- Anticancer Activity Study : A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines. Compounds similar to this compound exhibited significant cytotoxicity, with some derivatives showing IC50 values as low as 1 µM against MCF-7 cells .
- Antimicrobial Evaluation : Research demonstrated that pyrazole derivatives possess broad-spectrum antimicrobial activity. In vitro tests showed effective inhibition against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the recommended synthetic routes for 3-(4-Bromo-2-fluorophenyl)-1H-pyrazol-5-amine, and how can intermediates be characterized?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Formation : Condense 4-bromo-2-fluorophenyl hydrazine with a β-keto nitrile or ester to form the pyrazole ring. Microwave-assisted cyclization (e.g., 80°C, 30 min) improves yield and reduces side reactions .
Amine Functionalization : Protect the amine group during synthesis using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) strategies to avoid undesired side reactions .
Intermediate Characterization :
- NMR : Use H and C NMR to confirm regioselectivity and purity. The pyrazole C-H proton typically appears at δ 6.5–7.0 ppm, while the aromatic protons from the bromo-fluorophenyl group resonate at δ 7.2–8.0 ppm .
- HPLC-MS : Monitor reaction progress and quantify intermediates with reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled to ESI-MS .
Q. How can the structure of this compound be confirmed crystallographically?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
Crystallization : Grow crystals via slow evaporation of a saturated solution in DCM/hexane (1:3) at 4°C.
Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .
Refinement : Process data with SHELXL-97, refining anisotropic displacement parameters for non-hydrogen atoms. Expected R-factor: <0.05 for high-quality data .
Validation : Check for π-π stacking between pyrazole and aryl groups (typical distance: 3.5–4.0 Å) and hydrogen bonding (N–H···N, ~2.8 Å) .
Q. What solvents are optimal for solubility and reactivity studies of this compound?
Methodological Answer:
- Polar Solvents : DMSO and DMF enhance solubility (≥50 mg/mL) for biological assays .
- Low Polarity : Use dichloromethane (DCM) or THF for Suzuki-Miyaura cross-coupling reactions (e.g., substituting bromine with aryl/heteroaryl groups) .
- Aqueous Buffers : For in vitro studies, prepare stock solutions in DMSO (<1% v/v) to avoid precipitation in PBS or cell culture media .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production of this compound?
Methodological Answer:
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W, 30 min) with 15–20% higher yield compared to conventional heating .
- Catalytic Systems : Use Pd(PPh) (2 mol%) with KCO in THF/HO (3:1) for efficient cross-coupling. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) .
- Workup Strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization to achieve >95% purity .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?
Methodological Answer:
- Halogen Effects : Replace bromine with chlorine or iodine to study steric/electronic impacts on target binding. Fluorine at the 2-position enhances metabolic stability by reducing CYP450-mediated oxidation .
- SAR Studies : Test derivatives against kinase targets (e.g., JAK2 or EGFR) using fluorescence polarization assays. IC values typically correlate with electronegativity (Br > Cl > F) due to improved hydrophobic interactions .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities. The bromo-fluorophenyl group often occupies hydrophobic pockets in kinase domains .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
Methodological Answer:
- Dynamic Effects : If NMR shows multiple conformers (e.g., rotamers), use variable-temperature NMR (VT-NMR) in DMSO-d from 25°C to 80°C to observe coalescence .
- X-ray vs. DFT : Compare experimental bond lengths/angles with DFT-optimized structures (B3LYP/6-31G*). Discrepancies >0.05 Å may indicate crystal packing forces .
- Orthogonal Validation : Confirm tautomerism (e.g., pyrazole NH positioning) via N NMR or IR (N–H stretch ~3400 cm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
